
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as TAK-733, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. TAK-733 has been extensively studied for its potential as a cancer therapy.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting MEK, N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can block this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical models. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has also been shown to have immunomodulatory effects, which may enhance its efficacy in combination with immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide for lab experiments is its specificity for the MEK enzyme. This allows researchers to study the effects of MEK inhibition in a controlled manner. However, N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can be difficult to work with due to its low solubility in water and some organic solvents. It can also be expensive to synthesize and purchase.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide. One area of interest is in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is in identifying biomarkers that can predict response to N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, which could help guide patient selection. Finally, there is ongoing research on developing more potent and selective MEK inhibitors, which could lead to improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been described in several publications. In general, it involves the reaction of 2,4-dimethyl-5-methoxybenzenesulfonyl chloride with 3-chloro-4-methyl aniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has shown promising results in inhibiting the growth of various types of cancer, including melanoma, colon cancer, and lung cancer. N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has also been tested in combination with other cancer therapies, such as chemotherapy and immunotherapy, with promising results.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-5-6-13(8-14(10)17)18-22(19,20)16-9-15(21-4)11(2)7-12(16)3/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLOFJLFWHJZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

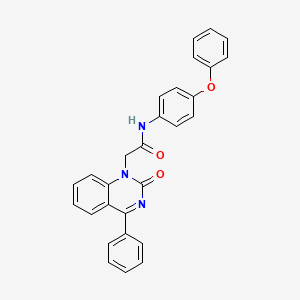
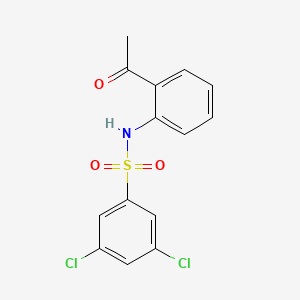
![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)
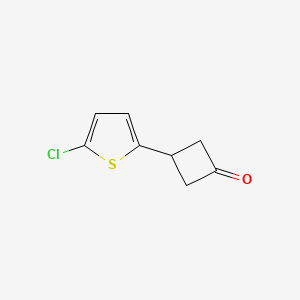
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)

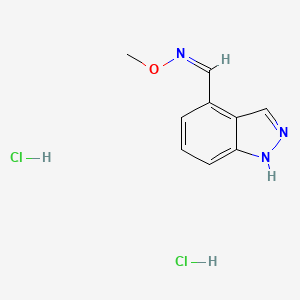
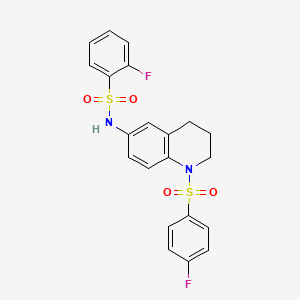
![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
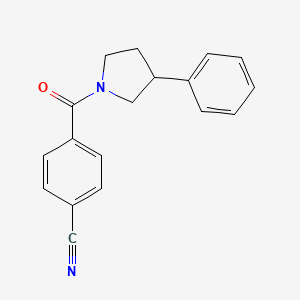
![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)